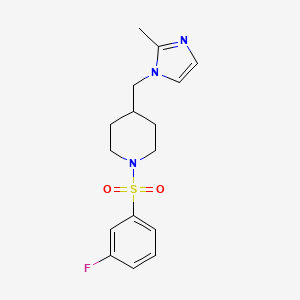

![molecular formula C11H14N4S B2525857 4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 869948-06-1](/img/structure/B2525857.png)

4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

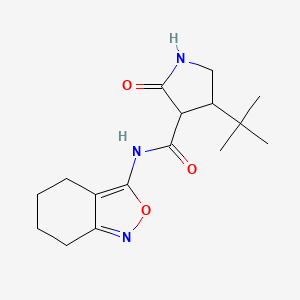

“4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol” is a complex organic compound that contains several functional groups, including an allyl group, a methyl-substituted pyrrole ring, a triazole ring, and a thiol group. These functional groups suggest that the compound could participate in a variety of chemical reactions and potentially exhibit diverse biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, the synthesis of similar compounds often involves the reaction of an appropriate pyrrole derivative with a compound containing the triazole ring . The allyl and thiol groups could potentially be introduced through further functionalization reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a triazole ring, and an allyl group attached to different positions on these rings. The thiol group would likely be attached to the triazole ring .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrrole and triazole rings, as well as the allyl and thiol groups. The pyrrole ring is aromatic and can participate in electrophilic substitution reactions. The triazole ring can act as a ligand in coordination chemistry, and the thiol group is known for its nucleophilic properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole and thiol groups could enhance its solubility in polar solvents .

科学的研究の応用

Antiviral Activity

The indole nucleus in this compound contributes to its antiviral potential. Researchers have synthesized derivatives of 4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol and evaluated their efficacy against influenza A and Coxsackie B4 viruses. Notably, compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate and 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide exhibit promising antiviral activity .

Antitubercular Activity

The same compound has been investigated for its potential against Mycobacterium tuberculosis (MTB). Researchers synthesized ligands derived from pyridine and indole, including 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides. Some of these derivatives showed inhibition of enoyl ACP reductase and DHFR enzymes, making them interesting candidates for antitubercular drug development .

Coordination Chemistry

The compound’s thiol group allows it to form metal complexes. For instance, a ligand called 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15) forms complexes with metals like Mn, Fe, Ni, Cu, and Zn. These complexes have been synthesized and characterized, opening avenues for further exploration in coordination chemistry .

Anti-Inflammatory Effects

Indole derivatives frequently possess anti-inflammatory properties. Given the compound’s indole scaffold, it might modulate inflammatory responses. Investigating its impact on cytokines, NF-κB pathways, and immune cells could reveal valuable insights.

Safety And Hazards

特性

IUPAC Name |

3-[(1-methylpyrrol-2-yl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-3-6-15-10(12-13-11(15)16)8-9-5-4-7-14(9)2/h3-5,7H,1,6,8H2,2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJHALCWZBNECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CC2=NNC(=S)N2CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2525774.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2525777.png)

![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)

![N-([2,3'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2525784.png)

![3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2525789.png)

![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2525790.png)

![2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2525792.png)

![2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2525795.png)

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2525797.png)